molecular formula C16H34S2 B1338082 1,16-Hexadecanedithiol CAS No. 79028-45-8

1,16-Hexadecanedithiol

Cat. No.: B1338082
CAS No.: 79028-45-8
M. Wt: 290.6 g/mol
InChI Key: JSRUFBZERGYUAT-UHFFFAOYSA-N
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Description

1,16-Hexadecanedithiol: is an alkanethiol compound with the molecular formula C16H34S2 . It is characterized by the presence of two thiol groups (-SH) attached to a sixteen-carbon alkane chain. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface chemistry and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,16-Hexadecanedithiol can be synthesized through the reduction of 1,16-hexadecanedione using hydrogen sulfide (H2S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups. The reaction conditions involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods:

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

1,16-Hexadecanedithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides (RSSR) using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: The disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (RSR’).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and air (O2) under mild conditions.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride (NaBH4) under mild conditions.

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Disulfides (RSSR)

    Reduction: Thiols (RSH)

    Substitution: Thioethers (RSR’)

Comparison with Similar Compounds

    1-Hexadecanethiol: Similar to 1,16-hexadecanedithiol but with only one thiol group.

    1,6-Hexanedithiol: A shorter alkanedithiol with six carbon atoms.

    1-Octadecanethiol: An alkanethiol with an eighteen-carbon chain and one thiol group.

Uniqueness of this compound:

This compound is unique due to its long carbon chain and the presence of two thiol groups. This structure allows it to form highly ordered and stable SAMs with distinct surface properties. The dual thiol groups provide stronger and more versatile interactions with metal surfaces, making it valuable in applications requiring robust and durable coatings .

Properties

IUPAC Name

hexadecane-1,16-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUFBZERGYUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCS)CCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512070
Record name Hexadecane-1,16-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79028-45-8
Record name Hexadecane-1,16-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,16-Hexadecanedithiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,16-Hexadecanedithiol interact with gold nanoparticles, and what are the implications for sensing applications?

A1: this compound forms self-assembled monolayers (SAMs) on gold nanoparticles through strong gold-sulfur interactions. [] These SAMs serve as interlinkers, creating a network of nanoparticles. This network structure is sensitive to changes in its environment, making it suitable for sensing applications. For example, the research demonstrates that this compound-linked gold nanoparticle films exhibit sensitivity towards various analytes, including toluene and 1-propanol. []

Q2: What happens to the sensing properties of this compound interlinked gold nanoparticle films when stored under ambient conditions?

A2: Storing this compound interlinked gold nanoparticle films under ambient conditions leads to significant changes in their sensing properties. X-ray photoelectron spectroscopy (XPS) analysis revealed oxidation of sulfur and carbon, accompanied by the incorporation of nitrogen within the film. [] This oxidation, attributed to ozone exposure, destabilizes the nanoparticle network and alters the particle/organic interface, impacting its interaction with gases. Consequently, the film's selectivity shifts towards hydrophilic vapors, and it develops sensitivity towards hydrogen sulfide. []

Q3: Beyond gold nanoparticles, has this compound been explored in conjunction with other nanomaterials?

A3: Yes, this compound has been successfully employed to modify the surface of CdSe/ZnS (core/shell) quantum dots (QDs). [] This surface modification via ligand exchange replaces the original ligands (TOPO/TOP) and leads to significantly enhanced photoluminescent (PL) efficiency and improved storage stability of the QDs. [] The enhanced performance is attributed to both surface passivation and the potential formation of cross-linked dimer/trimer clusters mediated by the dithiol molecules. []

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